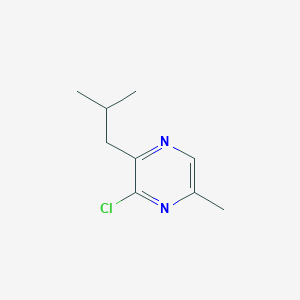
3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is notable for its unique structure, which includes a chlorine atom, a methyl group, and an isobutyl group attached to the pyrazine ring. It is used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine typically involves the chlorination of 5-methyl-2-(2-methylpropyl)pyrazine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Amino or thiol-substituted pyrazines.
科学的研究の応用
3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
- 2-Chloro-3-methylpyrazine
- 2,3-Dimethyl-5-isobutylpyrazine
- 3-Chloro-2-methylpyrazine
Comparison: 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it suitable for specific applications where other pyrazines may not be as effective.
特性
CAS番号 |
115978-64-8 |
|---|---|
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC名 |
3-chloro-5-methyl-2-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)4-8-9(10)12-7(3)5-11-8/h5-6H,4H2,1-3H3 |
InChIキー |
KSYLPXLIEPTHCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)Cl)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


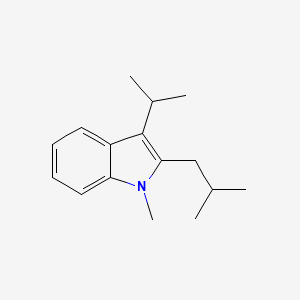

![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
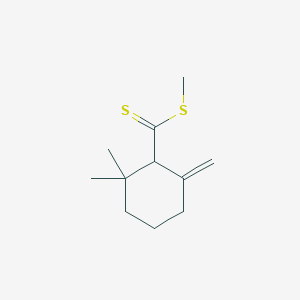
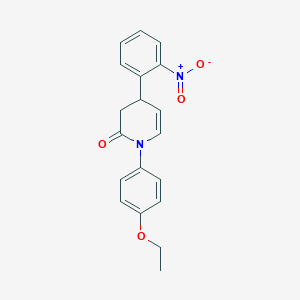

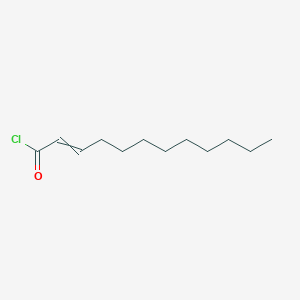
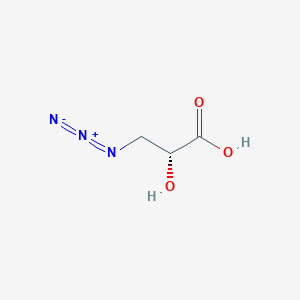
![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

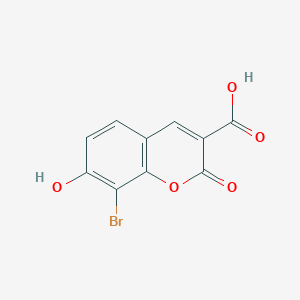
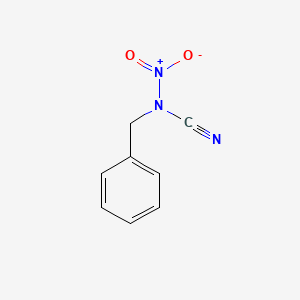
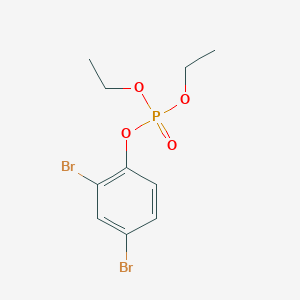
-lambda~5~-arsane](/img/structure/B14307048.png)
